![molecular formula C20H21N3 B2608074 N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine CAS No. 1216104-53-8](/img/structure/B2608074.png)
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine
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Description
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine, also known as DBMPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DBMPDA is a member of the pyridine family and has a molecular formula of C21H22N4.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of compounds related to N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine has been explored for their potential antitumor activities. One study describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Luminescent Materials
The development of strongly luminescent materials is another application area. N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine and its zinc(II) complex have been reported to be strongly luminescent, with emission quantum yields significantly high in methanol. The zinc(II) complex exhibits a one-dimensional chain structure through intermolecular π–π stacking interactions, showcasing broad emission bands at room temperature (Che et al., 2001).
Polymerization and Material Properties
Research into the synthesis and characterization of novel polyimides derived from aromatic diamine monomers containing pyridine units has shown advancements in materials science. Such studies focus on the preparation of polyimides with enhanced physical properties, thermostability, and solubility, contributing to the development of new materials with potential applications in various industries (Zhang et al., 2005).
Fluorescent Chemosensors
A study highlights the use of a ruthenium(II) tris(bipyridine) complex as a fluorescent chemosensor for detecting cobalt ions in solution. This chemosensor exhibits excellent selectivity for Co(II) over other transition metal cations, demonstrating the utility of N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine derivatives in creating sensitive and selective probes for metal ions (Li et al., 2006).
properties
IUPAC Name |
2-N,2-N-dibenzyl-6-methylpyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-16-19(21)12-13-20(22-16)23(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWPIWNLFXCWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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